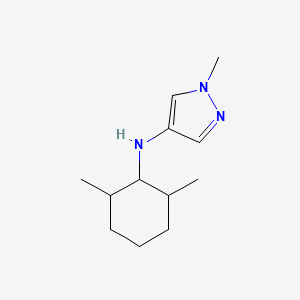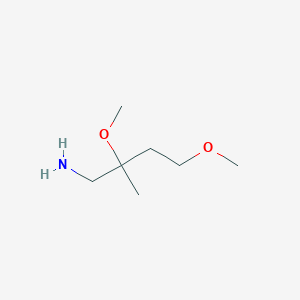
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid is a chemical compound with a cyclohexane ring structure It is characterized by the presence of a hydroxyl group (-OH) at the 5th position, a methyl group (-CH3) at the 2nd position, and a carboxylic acid group (-COOH) at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylcyclohexanone followed by carboxylation. The reaction typically requires the use of strong oxidizing agents and specific reaction conditions to ensure the selective introduction of the hydroxyl and carboxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 5-hydroxy-2-methylcyclohexanol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, potentially forming hydrogen bonds and ionic interactions with target molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxycyclohexane-1-carboxylic acid: Lacks the methyl group at the 2nd position.
2-Methylcyclohexanol: Lacks the carboxylic acid group at the 1st position.
Uniqueness
The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-hydroxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
CSCZCLNDLCMNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13313649.png)
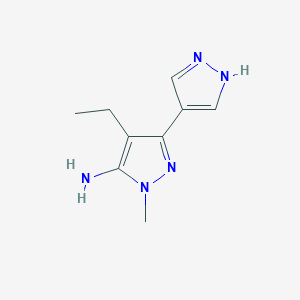
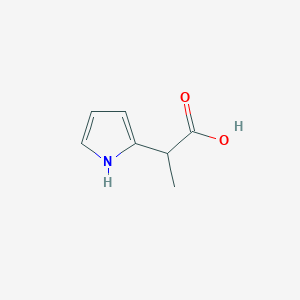
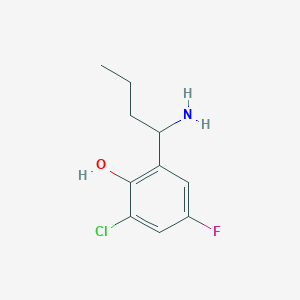

![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)
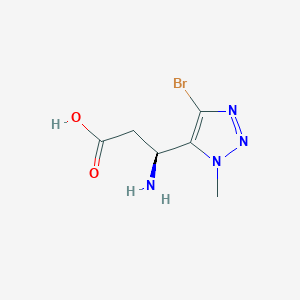
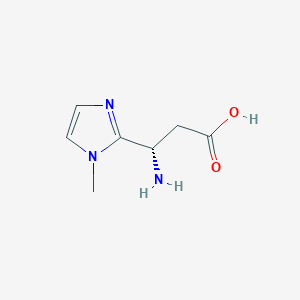
amine](/img/structure/B13313710.png)

![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
